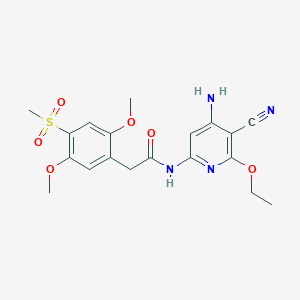![molecular formula C19H15N5OS B12597929 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea CAS No. 605660-29-5](/img/structure/B12597929.png)
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea: is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenylurea moiety, making it a unique and valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothieno[2,3-d]pyrimidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thienopyrimidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be compared with other similar compounds, such as:
4-aminothieno[2,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its biological activities.
Phenylurea derivatives:
Thienopyrimidine analogs: Compounds with variations in the thienopyrimidine core, exhibiting diverse biological activities.
The uniqueness of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
605660-29-5 |
|---|---|
Formule moléculaire |
C19H15N5OS |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H15N5OS/c20-17-16-15(10-26-18(16)22-11-21-17)12-6-8-14(9-7-12)24-19(25)23-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22)(H2,23,24,25) |
Clé InChI |
RYAVJHIPOWNWDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
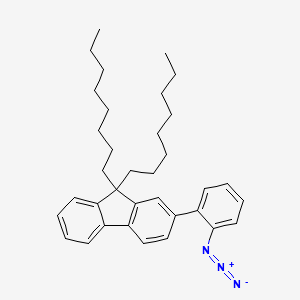
![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
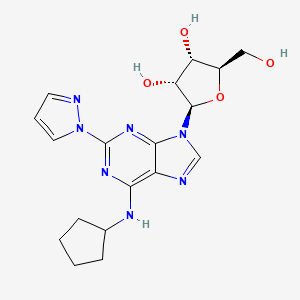

![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
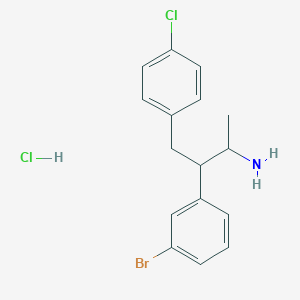
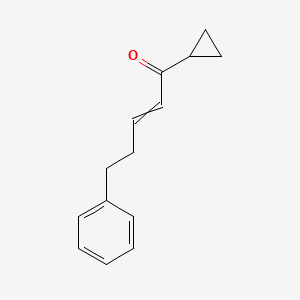
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)


